1-(3-Pyridylcarbonyl)-5-(2-methylphenyl)-2-pyrazoline
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Overview
Description
1-(3-Pyridylcarbonyl)-5-(2-methylphenyl)-2-pyrazoline is an organic compound belonging to the pyrazoline family Pyrazolines are five-membered heterocyclic compounds containing two nitrogen atoms This particular compound is characterized by the presence of a pyridylcarbonyl group at the first position and a methylphenyl group at the fifth position of the pyrazoline ring
Preparation Methods
The synthesis of 1-(3-Pyridylcarbonyl)-5-(2-methylphenyl)-2-pyrazoline typically involves the reaction of 3-pyridylcarbonyl chloride with 2-methylphenylhydrazine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the pyrazoline ring. The product is purified using techniques such as recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to achieve the desired quality.
Chemical Reactions Analysis
1-(3-Pyridylcarbonyl)-5-(2-methylphenyl)-2-pyrazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the nitrogen atoms of the pyrazoline ring, leading to the formation of pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may result in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings. Electrophilic substitution reactions, such as nitration or halogenation, can introduce various functional groups onto the aromatic rings.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of Schiff bases or other condensation products.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Pyridylcarbonyl)-5-(2-methylphenyl)-2-pyrazoline has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. It serves as a lead compound for the development of new drugs.
Medicine: The compound’s potential therapeutic properties make it a candidate for drug development. It is investigated for its ability to interact with specific biological targets, such as enzymes or receptors, to exert therapeutic effects.
Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers or coatings. Its unique chemical properties contribute to the performance and stability of these materials.
Mechanism of Action
The mechanism of action of 1-(3-Pyridylcarbonyl)-5-(2-methylphenyl)-2-pyrazoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways involved depend on the specific biological target and the context of its use.
Comparison with Similar Compounds
1-(3-Pyridylcarbonyl)-5-(2-methylphenyl)-2-pyrazoline can be compared with other similar compounds, such as:
1-(3-Pyridylcarbonyl)-3-(2-methylphenyl)-2-pyrazoline: This compound has a similar structure but with the methylphenyl group at the third position instead of the fifth position. The positional difference can lead to variations in chemical properties and biological activities.
1-(3-Pyridylcarbonyl)-5-phenyl-2-pyrazoline: This compound lacks the methyl group on the phenyl ring. The absence of the methyl group can affect the compound’s reactivity and interactions with biological targets.
1-(3-Pyridylcarbonyl)-5-(4-methylphenyl)-2-pyrazoline: In this compound, the methyl group is located at the fourth position of the phenyl ring
Properties
CAS No. |
121306-67-0 |
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Molecular Formula |
C16H15N3O |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
[3-(2-methylphenyl)-3,4-dihydropyrazol-2-yl]-pyridin-3-ylmethanone |
InChI |
InChI=1S/C16H15N3O/c1-12-5-2-3-7-14(12)15-8-10-18-19(15)16(20)13-6-4-9-17-11-13/h2-7,9-11,15H,8H2,1H3 |
InChI Key |
PYMFPCFJGVUZKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2CC=NN2C(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
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